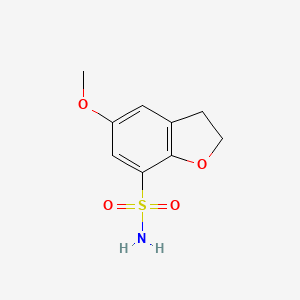

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

Description

Propriétés

Formule moléculaire |

C9H11NO4S |

|---|---|

Poids moléculaire |

229.26 g/mol |

Nom IUPAC |

5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide |

InChI |

InChI=1S/C9H11NO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3,(H2,10,11,12) |

Clé InChI |

WMSWCUWTALHGCU-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C(=C1)S(=O)(=O)N)OCC2 |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

[1][3]

Executive Summary

The target molecule, 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide , represents a critical structural motif where the lipophilic dihydrobenzofuran core is functionalized with a polar sulfonamide pharmacophore.[1][2][3] This specific substitution pattern (5-methoxy, 7-sulfonamide) is electronically unique: the 5-methoxy group acts as an electron-donating group (EDG) to activate the ring, while the 7-sulfonamide provides a handle for hydrogen bonding or further derivatization.[1][3]

This guide outlines two synthetic pathways:

-

Route A (Industrial): Direct Chlorosulfonation (High throughput, moderate regioselectivity).

-

Route B (Precision): Directed Ortho Metalation (DoM) (High regioselectivity, cryogenic conditions).

Retrosynthetic Analysis

The synthesis hinges on the introduction of the sulfonyl moiety onto the electron-rich aromatic core.[2][3] The 2,3-dihydrobenzofuran scaffold directs electrophilic substitution primarily to positions 5 and 7.[1] Since position 5 is blocked by the methoxy group, the competition is between position 6 (ortho to methoxy) and position 7 (ortho to the ring oxygen).

Figure 1: Retrosynthetic tree illustrating the primary disconnection at the sulfonyl bond.[1][2][3]

Experimental Protocols

Route A: Direct Chlorosulfonation (Scale-Up Preferred)

This route utilizes the cooperative directing effects of the ring oxygen and the methoxy group.[3] While both direct ortho/para, the 7-position is activated by the ring oxygen and is sterically accessible, though separation from the 6-isomer may be required.[1]

Step 1: Chlorosulfonation

Reaction:

-

Setup: Charge a 3-neck round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under

atmosphere. -

Addition: Add 5-Methoxy-2,3-dihydrobenzofuran (1.0 eq) dropwise over 30 minutes. Critical: Maintain internal temperature

to prevent decomposition and over-sulfonation. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (convert aliquot to methyl sulfonamide for visualization).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Extract with Dichloromethane (DCM) (

). Wash organic layer with cold brine and water.[2] Dry over anhydrous -

Purification: If regioisomeric mixture (6- vs 7-isomer) is observed, recrystallize the crude sulfonyl chloride from Hexane/Ethyl Acetate before the next step.[1][3]

Step 2: Ammonolysis

Reaction:

-

Setup: Dissolve the purified sulfonyl chloride in THF (0.5 M concentration).

-

Ammonia Addition: Cool to 0°C . Sparge with Ammonia gas for 15 minutes OR add Ammonium Hydroxide (28% aq, 5.0 eq) dropwise.

-

Completion: Stir at RT for 2 hours.

-

Workup: Evaporate THF. Dilute residue with water.[3] The product usually precipitates. Filter and wash with water.[3][4]

-

Final Polish: Recrystallize from Ethanol/Water.

Route B: Directed Ortho Metalation (High Regioselectivity)

For research-grade purity where isomer separation is difficult, the DoM strategy exploits the coordination of lithium to the ring oxygen, directing substitution exclusively to C7.

Workflow:

-

Reagents: n-Butyllithium (n-BuLi), THF, Sulfur Dioxide (

), N-Chlorosuccinimide (NCS).[1][3] -

Protocol:

-

Dissolve 5-Methoxy-2,3-dihydrobenzofuran in anhydrous THF. Cool to -78°C .[1][3][5][6]

-

Add n-BuLi (1.1 eq) dropwise.[1][3] Stir for 1 hour at -78°C. (Lithiation occurs at C7).

-

Bubble

gas into the solution. Warm to RT. Solvent evaporation yields the lithium sulfinate. -

Re-dissolve in DCM/Acetic Acid and treat with NCS (1.1 eq) to generate the sulfonyl chloride.

-

Proceed to Ammonolysis (as in Route A).

-

Process Optimization & Critical Parameters

| Parameter | Optimal Range | Impact of Deviation |

| Temperature (Step 1) | 0°C – 5°C (Addition) | >10°C: Increases formation of disulfonylated byproducts and tar.[1][2][3] |

| Stoichiometry ( | 3.0 – 5.0 eq | <3.0 eq: Incomplete conversion, formation of sulfonic acid instead of chloride. |

| Quenching Rate | Slow (<10 mL/min) | Fast: Violent exotherm can hydrolyze the sulfonyl chloride back to sulfonic acid. |

| Ammonia Source | Gas provides cleaner workup; aqueous requires phase separation efficiency. |

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

The regiochemistry is confirmed by the coupling pattern of the aromatic protons.

-

1H NMR (400 MHz, DMSO-d6):

- 7.20 (d, J = 2.5 Hz, 1H, H-6 ): Meta-coupling indicates H6 is ortho to the sulfonamide.[1]

- 7.05 (d, J = 2.5 Hz, 1H, H-4 ): Meta-coupling to H6.[1]

-

7.00 (s, 2H,

- 4.55 (t, J = 8.8 Hz, 2H, H-2 ): Characteristic dihydrofuran triplet.[1]

-

3.75 (s, 3H,

- 3.20 (t, J = 8.8 Hz, 2H, H-3 ).[1]

-

Interpretation: If the sulfonamide were at position 6, H4 and H7 would appear as singlets (para-relationship) or show very weak coupling. The distinct meta-coupling (J ~ 2.5 Hz) confirms the 1,3-relationship of the aromatic protons, placing the sulfonamide at C7.[1]

Infrared Spectroscopy (FT-IR)[1][2][3]

Reaction Pathway Diagram

Figure 2: Forward synthetic pathway highlighting the key intermediate.

Safety & Handling

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water.[3] Must be handled in a fume hood with proper PPE (face shield, acid-resistant gloves).[1] Quench with extreme caution.

-

Sulfonyl Chlorides: Potential sensitizers and lachrymators.[3] Avoid inhalation.

-

Regioisomerism: The 6-sulfonamide isomer is a potential impurity.[1][3] Analytical HPLC should be used to quantify isomeric purity (Target >98%).

References

-

Regioselectivity in Dihydrobenzofurans

- Title: "Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of hallucinogens."

- Source:Journal of Medicinal Chemistry, 1996.

- Context: Discusses the directing effects in 5-methoxy-2,3-dihydrobenzofuran systems.

-

Chlorosulfonation Methodology

- Title: "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides."

-

Source:Processes, 2023.[7]

- Context: General protocols for optimizing chlorosulfon

-

Directed Ortho Metalation (DoM)

Sources

- 1. 87254-53-3|2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 378230-81-0|2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 2059975-06-1|3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide|BLD Pharm [bldpharm.com]

- 4. US5155251A - Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. mdpi.com [mdpi.com]

- 8. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

chemical properties of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

An In-depth Technical Guide to 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

Introduction

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures represents a cornerstone of innovation. 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a compound of significant interest, embodying this principle by uniting two biologically important motifs: the 2,3-dihydrobenzofuran core and the aromatic sulfonamide group.

The 2,3-dihydrobenzofuran scaffold is prevalent in numerous natural products and synthetic compounds, recognized for a wide array of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] Its rigid, planar structure serves as an excellent template for designing enzyme inhibitors and receptor ligands.[1] Concurrently, the sulfonamide functional group is a classic pharmacophore that heralded the age of chemotherapy. Initially developed as antibacterial agents, the therapeutic applications of sulfonamides have expanded dramatically to include diuretics, anticonvulsants, hypoglycemic agents, and highly specific anticancer drugs.[4][5]

This guide provides a comprehensive technical overview of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail methods for its characterization, and explore its potential biological activities based on a mechanistic understanding of its constituent parts.

Physicochemical Properties

The predicted physico are summarized below. These values are critical for anticipating the compound's behavior in biological systems and for designing appropriate experimental conditions for its handling and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | - |

| Molecular Weight | 229.25 g/mol | - |

| Appearance | Predicted to be an off-white to pale yellow crystalline solid | Inferred from related sulfonamides |

| Predicted XlogP | 1.4 | [6] (Value for a similar isomer) |

| Hydrogen Bond Donors | 2 (from -NH₂) | - |

| Hydrogen Bond Acceptors | 4 (from O, SO₂) | - |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related structures |

| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing agents.[7] | [7] |

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran This starting material can be synthesized via several established methods, often starting from precursors like vanillin or 4-methoxyphenol, involving steps such as etherification followed by cyclization.[8][9] For the purpose of this guide, we assume the availability of this precursor.

Step 2: Chlorosulfonation to yield 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

-

Rationale: Chlorosulfonation is a classic and effective method for introducing a sulfonyl chloride group onto an activated aromatic ring. The methoxy group at C5 and the ether oxygen of the dihydrofuran ring are both ortho-, para-directing activators. The C4 and C6 positions are sterically accessible, but the C7 position is also activated and often susceptible to substitution. Careful control of reaction conditions is necessary to favor monosubstitution at the desired C7 position. Dichloromethane (DCM) is chosen as an inert solvent. The reaction is initiated at 0°C to control the exothermic nature of the reaction with chlorosulfonic acid.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-Methoxy-2,3-dihydro-1-benzofuran (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

-

Step 3: Amidation to yield 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide. An excess of aqueous ammonia is used to act as both the nucleophile and the base to neutralize the HCl byproduct. Tetrahydrofuran (THF) is used as a co-solvent to improve the miscibility of the organic sulfonyl chloride with the aqueous ammonia.

-

Procedure:

-

Dissolve the crude 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride from the previous step in THF and cool the solution to 0°C.

-

Add concentrated aqueous ammonia (excess, ~10 equivalents) dropwise. A white precipitate may form.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide.

-

Spectral Characterization and Analysis

Structural elucidation of the final compound is unequivocally achieved through a combination of spectroscopic methods. The following table outlines the predicted data based on the known effects of the constituent functional groups.

| Technique | Predicted Observations |

| ¹H NMR | δ ~7.0-7.2 ppm (d, 1H, Ar-H at C4), δ ~6.8-7.0 ppm (d, 1H, Ar-H at C6), δ ~4.9 ppm (s, 2H, -SO₂NH₂), δ ~4.6 ppm (t, 2H, -OCH₂-), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~3.2 ppm (t, 2H, Ar-CH₂-) |

| ¹³C NMR | δ ~155-160 ppm (Ar C-O), δ ~145-150 ppm (Ar C-S), δ ~110-130 ppm (other Ar-C), δ ~100-115 ppm (Ar-CH), δ ~71 ppm (-OCH₂-), δ ~56 ppm (-OCH₃), δ ~29 ppm (Ar-CH₂-) |

| Mass Spec (EI) | Predicted M⁺ at m/z = 229. Key fragments: m/z = 150 ([M-SO₂NH]⁺), m/z = 135 ([M-SO₂NH₂-CH₃]⁺) |

| IR (cm⁻¹) | ~3350 & 3250 (N-H stretch, two bands for primary sulfonamide), ~1330 & 1150 (S=O asymmetric and symmetric stretch), ~1220 (Ar-O-C stretch), ~2900 (C-H stretch) |

Potential Biological Activity and Mechanism of Action

The hybrid nature of this molecule suggests at least two potential pathways for biological activity.

1. Antimicrobial Activity via Folate Synthesis Inhibition

The sulfonamide moiety is a structural analog of p-aminobenzoic acid (PABA).[10] In many microorganisms, PABA is an essential substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the biosynthesis of folic acid.[][12] By competitively inhibiting DHPS, sulfonamides halt the production of folic acid, a vital precursor for nucleotide synthesis, thereby arresting bacterial growth and replication (bacteriostatic effect).[12][13] Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from dietary sources.[12]

Caption: Mechanism of action for sulfonamides as competitive inhibitors of DHPS.

2. Anti-inflammatory and Antioxidant Activity

The 2,3-dihydrobenzofuran ring system has been identified as a key structural feature in compounds with potent anti-inflammatory and antioxidant properties.[1][14] Research suggests that this moiety can act as an efficient scavenger of peroxyl radicals, interrupting lipid peroxidation chain reactions.[1] Furthermore, derivatives of this scaffold have been shown to inhibit key enzymes in inflammatory pathways, such as 5-lipoxygenase, which is responsible for the production of leukotrienes.[1][3] The combination of these activities could provide a dual-pronged approach to managing inflammatory conditions.

Safety, Handling, and Storage

As a novel chemical entity, 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide should be handled with care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. A dust mask or respirator should be used when handling the compound as a fine powder to avoid inhalation.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust.[15] Handle in a well-ventilated area or a chemical fume hood. Keep away from heat and sources of ignition.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Protect from light.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse thoroughly with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. Seek medical attention if any symptoms persist.

Conclusion and Future Directions

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a promising molecular scaffold that merges the proven therapeutic potential of sulfonamides with the versatile biological activity of the dihydrobenzofuran core. The proposed synthetic route offers a practical pathway for its preparation, and the predicted spectral data provide a clear roadmap for its characterization.

Future research should focus on:

-

Execution and Optimization: Carrying out the proposed synthesis and optimizing reaction conditions to maximize yield and purity.

-

Biological Screening: Performing in vitro assays to confirm its predicted antimicrobial and anti-inflammatory activities. This should include minimum inhibitory concentration (MIC) testing against a panel of bacterial strains and enzyme inhibition assays (e.g., DHPS, 5-lipoxygenase, COX).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the methoxy group, the dihydrofuran ring, and the sulfonamide moiety to probe the SAR and identify compounds with enhanced potency and selectivity.

-

In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational document to catalyze further investigation into this intriguing compound, with the ultimate goal of unlocking its potential in the development of new therapeutic agents.

References

- Safety Data Sheet. (n.d.).

- Safety Data Sheet - BASF. (2025, October 28).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- 2 - SAFETY DATA SHEET. (n.d.).

- Material Safety Data Sheet - Phoenix Pharmaceuticals, Inc. (n.d.).

- Boots, S. G., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed.

- Katritzky, A. R., et al. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc.

- Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.

- Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.

- Supporting Information. The Royal Society of Chemistry.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).

- Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Bertinaria, M., et al. (2021, October 1). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed.

- 5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid. PubChem.

- Sulfonamides. (n.d.).

- Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.

- 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran. (2025, May 20). ChemSynthesis.

- 5-METHOXY-1-BENZOFURAN-3-CARBOXYLIC ACID. Sigma-Aldrich.

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). NP-MRD.

- Mechanism of action. Lejan Team.

- Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. PubMed.

- Sulfonamides: Mechanism & Resistance. (2026, January 4). Dalvoy.

- Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.

- Synthesis of 2,3-dihydro-3,3-dimethyl-2-methoxybenzofuran -5-yl methylaminosulfonate.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Publishing.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.

- Benzofurans. AMERICAN ELEMENTS.

- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71.

- 2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE. CAS 112894-47-0.

- Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Der Pharma Chemica.

- coumaran, 496-16-2. The Good Scents Company.

- Benzofuran, 2,3-dihydro-. NIST WebBook.

- Substituted benzofuran. Wikipedia.

- Biological activities of sulfonamides. (2025, August 8). ResearchGate.

Sources

- 1. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. PubChemLite - 5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. jocpr.com [jocpr.com]

- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 10. mlsu.ac.in [mlsu.ac.in]

- 12. lejan-team.com [lejan-team.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. download.basf.com [download.basf.com]

An In-depth Technical Guide on the Core Mechanism of Action of Dihydrobenzofuran Sulfonamide Derivatives: A Darunavir Case Study

Disclaimer: Initial searches for the specific compound "5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide" did not yield sufficient public data to construct a detailed mechanistic guide. This suggests the compound may be novel, proprietary, or not extensively studied. Therefore, this guide will focus on a well-characterized and structurally related molecule, Darunavir , as a representative example of a bioactive sulfonamide containing a furofuran moiety, which is analogous to the dihydrobenzofuran core. Darunavir is a potent second-generation HIV-1 protease inhibitor, and its mechanism of action is thoroughly elucidated.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] When combined with a sulfonamide group, another critical pharmacophore known for its diverse therapeutic applications, the resulting derivatives hold significant promise for drug development.[4][] This guide provides an in-depth technical exploration of the mechanism of action of such compounds, using the potent antiretroviral drug Darunavir as a case study.

Darunavir is an N,N-disubstituted benzenesulfonamide that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[6][7] It was specifically designed to be effective against HIV-1 strains that have developed resistance to other protease inhibitors.[6][8] Understanding its intricate mechanism of action offers valuable insights for researchers and drug development professionals working on novel therapeutics.

Core Mechanism of Action: Potent and Resilient Inhibition of HIV-1 Protease

The primary mechanism of action of Darunavir is the potent and competitive inhibition of the HIV-1 protease enzyme.[9][10] This viral enzyme is a dimeric aspartyl protease that plays a crucial role in the late stages of the viral life cycle.[9][11] It is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes, which are essential for the assembly of new, infectious virions.[9][11] By blocking this critical processing step, Darunavir leads to the production of immature and non-infectious viral particles, thereby halting the replication of the virus.[8][9]

Molecular Interactions and High Binding Affinity

Darunavir's exceptional potency and high genetic barrier to resistance are attributed to its unique chemical structure, which allows for extensive and robust interactions with the active site of the HIV-1 protease.[9][12]

-

Hydrogen Bonding: Darunavir forms numerous hydrogen bonds with the backbone and side-chain residues of the protease active site.[12] A key interaction involves its central hydroxyl group, which mimics the transition state of peptide bond hydrolysis and forms strong hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease dimer.[13]

-

Hydrophobic Interactions: The various hydrophobic moieties of the Darunavir molecule, including the phenyl and isobutyl groups, engage in significant hydrophobic interactions with the non-polar residues lining the protease active site.[9]

-

Unique Backbone Interactions: A distinguishing feature of Darunavir is its ability to form hydrogen bonds with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[10] This interaction with the stable, conserved backbone of the enzyme, rather than solely with the more mutable side chains, is a key reason for its effectiveness against many drug-resistant strains of HIV-1.[12]

The culmination of these interactions results in an exceptionally high binding affinity for the HIV-1 protease, with a dissociation constant (Kd) in the picomolar range (4.5 x 10⁻¹² M).[12] This affinity is 100 to 1000 times stronger than that of many other protease inhibitors.[12]

Caption: Darunavir's mechanism of action.

Overcoming Drug Resistance

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains due to mutations in the protease enzyme. Darunavir was specifically designed to have a high genetic barrier to resistance.[14][15]

-

Flexibility and Adaptability: The molecular structure of Darunavir possesses a degree of flexibility that allows it to adapt to conformational changes in the active site of mutant protease enzymes.[9][10]

-

Targeting the Backbone: As mentioned, its interactions with the conserved backbone of the protease make it less susceptible to the effects of single point mutations in the side chains of active site residues.[12]

-

Dimerization Inhibition: In addition to inhibiting the catalytic activity of the protease, there is evidence to suggest that Darunavir can also interfere with the dimerization of the protease monomers, which is essential for its function.[11][14]

While Darunavir is highly resilient, certain mutations have been associated with reduced susceptibility, including V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[11][16] The presence of multiple of these mutations can lead to clinically significant resistance.[16]

Experimental Protocols for Characterizing Mechanism of Action

The elucidation of Darunavir's mechanism of action has been achieved through a combination of biochemical, virological, and structural biology techniques.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is a fundamental method for determining the inhibitory potency of a compound against the purified HIV-1 protease enzyme.

Principle: A fluorogenic substrate containing a specific HIV-1 protease cleavage site is used. In the presence of active protease, the substrate is cleaved, separating a fluorophore from a quencher and resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduction in the fluorescence signal.[17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Darunavir) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified recombinant HIV-1 protease in an appropriate assay buffer.

-

Prepare a solution of the fluorogenic substrate in the assay buffer.

-

-

Assay Setup (96-well or 384-well plate):

-

Test Wells: Add the test compound at various concentrations.

-

Positive Control Wells: Add a known HIV-1 protease inhibitor (e.g., Pepstatin A).[17]

-

Negative Control Wells (No Inhibitor): Add only the solvent vehicle.

-

-

Enzyme Addition: Add the HIV-1 protease solution to all wells except for a substrate-only control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).[17]

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce protease activity by 50%) by fitting the data to a dose-response curve.

-

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Cell-Based Antiviral Activity Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: A susceptible cell line (e.g., TZM-bl) is infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured, typically by quantifying the activity of a viral enzyme like reverse transcriptase or by measuring the expression of a reporter gene.[18]

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable host cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR).

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection:

-

Plate the cells in a 96-well plate.

-

Add the diluted test compound to the cells.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

-

Incubation: Incubate the infected cells for a defined period (e.g., 48-72 hours) to allow for viral replication.

-

Quantification of Viral Replication:

-

If using TZM-bl cells, lyse the cells and measure luciferase activity using a luminometer.

-

Alternatively, collect the cell culture supernatant and measure reverse transcriptase activity or p24 antigen levels using an ELISA kit.

-

-

Data Analysis:

-

Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration.

-

Determine the EC50 value (the effective concentration required to inhibit viral replication by 50%).

-

X-ray Crystallography

This technique provides high-resolution structural information about the interaction between the inhibitor and the HIV-1 protease.

Principle: By co-crystallizing the inhibitor with the protease enzyme and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed 3D model of the enzyme-inhibitor complex can be generated.

Methodology Outline:

-

Protein Expression and Purification: Express and purify high-quality, active HIV-1 protease.

-

Co-crystallization: Mix the purified protease with the inhibitor and set up crystallization trials under various conditions (e.g., varying pH, precipitant concentration).

-

X-ray Diffraction Data Collection: Mount a suitable crystal in an X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the complex.

-

Structural Analysis: Analyze the 3D structure to identify the specific hydrogen bonds, hydrophobic interactions, and other molecular interactions between the inhibitor and the enzyme.

Quantitative Data Summary

| Parameter | Description | Typical Value for Darunavir | Reference |

| IC50 (In Vitro) | Concentration for 50% inhibition of purified HIV-1 protease | 1-5 nM | [11] |

| EC50 (Cell-based) | Concentration for 50% inhibition of HIV-1 replication in cells | Varies by cell type and virus strain, typically in the low nanomolar range | [11] |

| Kd | Dissociation constant for binding to HIV-1 protease | 4.5 x 10⁻¹² M | [12] |

Conclusion

The mechanism of action of Darunavir, as a representative of bioactive dihydrobenzofuran sulfonamide derivatives, is a testament to the power of rational drug design. Its potent and resilient inhibition of HIV-1 protease is achieved through a sophisticated network of molecular interactions, particularly with the conserved backbone of the enzyme's active site. This in-depth understanding, derived from a combination of biochemical, cellular, and structural studies, not only explains its clinical efficacy but also provides a valuable framework for the development of future antiviral agents targeting HIV and other diseases. The experimental protocols detailed herein are crucial for the characterization and optimization of such novel therapeutic candidates.

References

-

Darunavir - Wikipedia. Available at: [Link]

-

What is the mechanism of Darunavir? - Patsnap Synapse. Available at: [Link]

-

Darunavir | C27H37N3O7S | CID 213039 - PubChem. Available at: [Link]

-

Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

-

Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PubMed. Available at: [Link]

-

Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance | mBio - ASM Journals. Available at: [Link]

-

Darunavir - Aidsmap. Available at: [Link]

-

Darunavir: MedlinePlus Drug Information. Available at: [Link]

-

Combating HIV resistance – focus on darunavir - PMC. Available at: [Link]

-

Darunavir: a second-generation protease inhibitor - PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors | ACS Bio & Med Chem Au. Available at: [Link]

-

DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

-

A Contribution to the Drug Resistance Mechanism of Darunavir, Amprenavir, Indinavir, and Saquinavir Complexes with HIV-1 Protease Due to Flap Mutation I50V: A Systematic MM–PBSA and Thermodynamic Integration Study - ACS Publications. Available at: [Link]

-

Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates - ASM Journals. Available at: [Link]

-

Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. - ResearchGate. Available at: [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available at: [Link]

-

Resistance to darunavir related to pre-existing mutations - Aidsmap. Available at: [Link]

-

An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. Available at: [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. Available at: [Link]

-

Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. Available at: [Link]

-

The Development of an Effective Synthetic Pathway to the HIV Protease Inhibitor Darunavir and Its Structural Derivatives for SAR Studies via an Asymmetric Glycolate Aldol Addition Reaction Approach - ProQuest. Available at: [Link]

-

Full article: Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies - Taylor & Francis. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

-

A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors - Frontiers. Available at: [Link]

-

Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

-

Sulfonamides. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

-

synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

-

SAR study of benzofuran and furan of L-isoleucine sulfonamide hydroxamic acid. Available at: [Link]

-

Mechanism of action - Lejan Team. Available at: [Link]

-

Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 - Dalvoy. Available at: [Link]

-

ANTIMICROBIAL SULFONAMIDE DRUGS. Available at: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

-

Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Darunavir: MedlinePlus Drug Information [medlineplus.gov]

- 8. Darunavir | aidsmap [aidsmap.com]

- 9. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 10. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Darunavir - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Resistance to darunavir related to pre-existing mutations | aidsmap [aidsmap.com]

- 17. abcam.co.jp [abcam.co.jp]

- 18. journals.asm.org [journals.asm.org]

discovery and history of dihydrobenzofuran sulfonamides

The Dihydrobenzofuran Sulfonamide Scaffold: A Technical Guide to Structure-Based Drug Design and Synthesis

Part 1: Core Directive & Executive Summary

This technical guide analyzes the dihydrobenzofuran (DHBF) sulfonamide scaffold, a "privileged structure" in modern medicinal chemistry. Unlike simple sulfonamides (e.g., sulfamethoxazole) or flat benzofurans, the DHBF sulfonamide integrates a chiral, sp3-rich heterocyclic core with a versatile sulfonyl linker. This combination has proven critical in overcoming the "flatness" of traditional aromatic drug candidates, offering superior solubility, metabolic stability, and precise vector positioning for target engagement.

This guide is structured for drug discovery scientists, focusing on the pharmacophore's evolution , synthetic accessibility , and therapeutic validation in targets such as mPGES-1, CCR2, and PARP-1.

Part 2: Historical Genesis & Pharmacophore Evolution

The discovery of dihydrobenzofuran sulfonamides represents a paradigm shift from "ligand-based" to "structure-based" design.

The Evolutionary Trajectory

-

Generation 1 (1930s-1960s): The Flat Aromatics. Early sulfonamides (sulfa drugs) relied on a simple phenyl-SO2-NH-R motif. While effective as dihydropteroate synthase inhibitors, they lacked the 3D complexity required for highly selective binding in complex pockets (e.g., kinases, GPCRs).

-

Generation 2 (1980s-1990s): The Benzofuran Era. Medicinal chemists incorporated benzofuran rings to increase lipophilicity and mimic indole-like amino acid side chains. However, the planarity of the benzofuran ring often led to poor solubility and metabolic liabilities (e.g., oxidative opening of the furan ring leading to toxic epoxide intermediates).

-

Generation 3 (2000s-Present): The Dihydrobenzofuran Shift. The saturation of the C2-C3 bond in the furan ring introduced critical advantages:

-

Chirality: Creation of stereocenters at C2/C3 allows for enantioselective targeting.[1]

-

Vector Control: The "puckered" ring system orients substituents (like the sulfonamide group) at precise angles, distinct from the flat benzofuran.

-

Metabolic Safety: Reduced risk of toxic metabolite formation compared to the aromatic furan.

-

Structural Logic (The "Why")

The DHBF sulfonamide scaffold is often deployed to mimic the transition state of enzyme substrates or to occupy hydrophobic sub-pockets while projecting a polar sulfonamide group to interact with arginine or lysine residues (common in ATPase or protease active sites).

Figure 1: Evolutionary trajectory of the sulfonamide scaffold, highlighting the shift from planar aromatics to the sp3-rich dihydrobenzofuran core.

Part 3: Therapeutic Case Studies & Mechanism of Action

The versatility of this scaffold is best illustrated through its application in three distinct therapeutic areas.

Case Study A: mPGES-1 Inhibitors (Inflammation & Cancer)

Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1).[2][3][4][5][6] Challenge: Developing inhibitors that spare COX-1/COX-2 (to avoid cardiovascular and gastrointestinal side effects) while blocking PGE2 production. The Solution: Researchers identified 2,3-dihydrobenzofuran-7-sulfonamides (e.g., Compound 19/20 ) as potent inhibitors.

-

Binding Mode: The DHBF core occupies the hydrophobic pocket where the arachidonic acid tail usually binds. The sulfonamide group forms a critical hydrogen bond network with the enzyme's active site (often engaging with Glutathione or specific Ser/Tyr residues), locking the enzyme in an inactive conformation.

-

Outcome: High selectivity for mPGES-1 over COX enzymes, offering a safer profile for treating chronic inflammation and specific cancers.

Case Study B: CCR2 Antagonists (Fibrosis & Diabetes)

Target: C-C Chemokine Receptor Type 2 (CCR2).[7] Challenge: CCR2 has a large, open binding pocket, making it difficult for small molecules to bind with high affinity and residence time. The Solution: Heteroaryl sulfonamides incorporating the DHBF core were developed to introduce "conformational restraint."

-

Mechanism: The rigid DHBF scaffold positions the sulfonamide nitrogen to interact with the extracellular loops of the GPCR, while the lipophilic core penetrates the transmembrane bundle. This "anchor and latch" mechanism significantly improves residence time (drug-target occupancy duration).

-

Clinical Relevance: These compounds have shown efficacy in reducing glomerulosclerosis and improving insulin resistance in type 2 diabetic models (e.g., related analogs to RO5234444).

Case Study C: PARP-1 Inhibitors (Oncology)

Target: Poly(ADP-ribose) polymerase-1. Innovation: Replacement of alkoxy linkers with sulfonamide linkers on a DHBF core.

-

SAR Insight: The sulfonamide group provides a sharper bond angle than an ether linkage, forcing the piperazine tail of the inhibitor deeper into the adenine-ribose binding pocket (Asp770/Arg878 interaction). This modification improved IC50 values from ~0.4 µM to 0.079 µM .

Part 4: Synthetic Methodologies (Protocols)

Reliable synthesis is the bedrock of drug discovery. Below are the two most robust methods for accessing this scaffold.

Method A: The Oxidative [3+2] Cycloaddition (Biomimetic)

This method is preferred for generating diverse libraries with high diastereoselectivity.

Protocol:

-

Reagents: Substituted phenol (1.0 equiv), Alkene (e.g., styrene or vinyl ether, 1.5 equiv), Oxidant (Ag2CO3 or CAN), Solvent (DCM or MeCN).

-

Mechanism: One-electron oxidation of the phenol generates a phenoxy radical, which attacks the alkene. A second oxidation and cyclization yield the dihydrobenzofuran.

-

Step-by-Step:

-

Dissolve phenol (1 mmol) and alkene (1.5 mmol) in anhydrous DCM (10 mL).

-

Add Ag2CO3 (2 mmol) and Celite (500 mg).

-

Stir at reflux for 4-6 hours (monitor by TLC).

-

Filter through a Celite pad and concentrate.

-

Sulfonylation: Treat the resulting DHBF with chlorosulfonic acid (0°C, 1h) followed by amination with the desired amine (HNR1R2) to install the sulfonamide.

-

Method B: The [4+1] Annulation (Asymmetric)

Ideal for producing enantiomerically pure compounds (essential for clinical candidates).

Protocol:

-

Reagents: o-Quinone Methide precursor (generated in situ from o-hydroxybenzyl alcohol), Sulfur Ylide (stabilized).

-

Catalyst: Chiral Bis-oxazoline (Box) Copper(II) complex.

-

Step-by-Step:

-

Generate the o-quinone methide by treating the precursor with a mild base (Cs2CO3).

-

Add the sulfur ylide and 5 mol% Chiral Cu-Box catalyst.

-

Stir at -20°C to ensure high enantiomeric excess (ee).

-

The resulting chiral DHBF is then functionalized at the C7 position via lithiation/sulfonylation.

-

Quantitative Comparison of Methods:

| Feature | Oxidative [3+2] | [4+1] Annulation |

| Complexity | Low (One-pot potential) | High (Requires catalyst) |

| Stereocontrol | Diastereoselective (Trans major) | Enantioselective (>95% ee possible) |

| Substrate Scope | Electron-rich phenols | o-Quinone Methide precursors |

| Yield | 50-75% | 70-90% |

Part 5: Visualization of Synthetic Workflow

Figure 2: Step-by-step synthetic workflow for the oxidative construction of the scaffold.

References

-

Bifulco, G., et al. (2016).[6] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Luo, Y., et al. (2014). "Synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide." Chemical Communications.[8][9] Link

-

Yousef, F., et al. (2018).[10] "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of In-vitro In-vivo In-silico Journal. Link

-

Chemocentryx, Inc. (2010). "Heteroaryl sulfonamides and CCR2." U.S. Patent 7,622,583. Link

-

Gao, H., et al. (2021).[11] "Rh(III)-catalyzed C-H activation... enables the construction of dihydrobenzofurans."[12][13][14] Organic Letters. Link

-

Pospíšil, J., et al. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science. Link

-

Jagtap, A. D., et al. (2014). "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry. Link

Sources

- 1. Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes [sioc-journal.cn]

- 2. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dc.uthsc.edu [dc.uthsc.edu]

- 4. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccesspub.org [openaccesspub.org]

- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 13. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Benzofuran Derivatives

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for assessing these biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Benzofuran Scaffold - A Cornerstone of Medicinal Chemistry

The benzofuran nucleus is a fundamental structural motif found in a vast array of natural products and synthetic molecules.[1][2] This prevalence is not coincidental; the unique electronic and structural features of the benzofuran ring system allow for diverse intermolecular interactions with biological targets such as enzymes and receptors.[3] These interactions, which include hydrogen bonding, π-stacking, and hydrophobic forces, are the basis for the wide range of pharmacological activities exhibited by benzofuran derivatives.[3]

Numerous clinically approved drugs incorporate the benzofuran scaffold, highlighting its therapeutic relevance.[4] Examples include the antiarrhythmic agent amiodarone, the antifungal drug griseofulvin, and the antidepressant vilazodone.[1][4] The proven success of these drugs has fueled continued interest in the synthesis and biological evaluation of novel benzofuran derivatives.[5][6] This guide will explore the most significant and well-documented biological activities of this important class of compounds.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Benzofuran derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer.[8]

Mechanisms of Anticancer Action

The anticancer activity of benzofuran derivatives is attributed to several key mechanisms:

-

Inhibition of Tubulin Polymerization: Certain benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a critical component of microtubules.[7][9] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7]

-

Kinase Inhibition: Many benzofuran-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[10] For instance, some derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors).[7][11] The AKT/mammalian target of rapamycin (mTOR) pathway, often dysregulated in cancer, is another key target for benzofuran derivatives.[10]

-

Apoptosis Induction: A significant number of benzofuran derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[7][12][13] This can occur through various pathways, including the activation of caspases and modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[13]

-

DNA Damage: Some derivatives have been shown to cause DNA damage in cancer cells, leading to the activation of apoptotic pathways.[13]

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of benzofuran derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing the potency of different derivatives.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | Compound with bromine at the 3-position | K562 (Leukemia) | 5 | [8] |

| Halogenated Benzofurans | Compound with bromine at the 3-position | HL60 (Leukemia) | 0.1 | [8] |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [14][15] |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [14][15] |

| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [7] |

| 3-Amidobenzofuran Derivatives | Compound 28g | HCT-116 (Colon Carcinoma) | 5.20 | [7] |

| Benzofuran-Isatin Conjugates | Compound 5d | SW-620 (Colorectal Cancer) | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro cytotoxicity of benzofuran derivatives using the MTT assay.

-

Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which certain benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by a benzofuran derivative.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[17][18]

Spectrum of Antimicrobial Activity

Numerous studies have reported the promising antimicrobial potential of both natural and synthetic benzofurans.[16] Many of these compounds exhibit potent inhibitory activity against clinically relevant pathogens such as Staphylococcus aureus, a common cause of skin and soft tissue infections.[16] The antimicrobial efficacy of benzofuran derivatives is often comparable or even superior to that of established antibiotic drugs.[16]

Structure-Activity Relationships (SAR)

The antimicrobial activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.[18] Structure-activity relationship (SAR) studies have revealed that the presence of certain functional groups, such as halogens (e.g., bromine, chlorine), nitro groups, and hydroxyl groups at specific positions (4, 5, and 6), can significantly enhance antibacterial activity.[18] Modifications at the 2 and 3-positions with various heterocyclic moieties like pyrazole, imidazole, and oxadiazole have also been shown to improve antimicrobial potency.[18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a compound.

-

Preparation of Inoculum: Grow the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to a specific turbidity, which corresponds to a known cell density.

-

Compound Dilution: Prepare serial twofold dilutions of the benzofuran derivative in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the positive control well.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key signaling pathways involved in the inflammatory response.[19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways:

-

Inhibition of Nitric Oxide (NO) Production: Many benzofuran derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19][21]

-

Modulation of MAPK and NF-κB Signaling Pathways: The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response.[20] Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[20] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[20]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some benzofurans can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, another class of inflammatory mediators.[22]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and widely used method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate. Pre-treat the cells with various concentrations of the benzofuran derivative for a specified time. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Collection of Supernatant: After the stimulation period, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate the mixture at room temperature for a short period to allow for color development. Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizing the Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

The following diagram illustrates how a benzofuran derivative can inhibit the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects.

Caption: Inhibition of NF-κB and MAPK pathways by a benzofuran derivative.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases.[23] Benzofuran derivatives have been shown to possess significant antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.[23][24][25]

Mechanisms of Antioxidant Action

The antioxidant activity of benzofurans is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl groups on the benzofuran scaffold is particularly important for this activity.[26] The transformation of the chroman skeleton, found in Vitamin E, to a benzofuran structure has been reported to increase antioxidant activity.[24]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate or test tubes, mix the DPPH solution with various concentrations of the benzofuran derivative. Include a control (DPPH solution without the test compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength where DPPH has maximum absorbance (around 517 nm). The reduction of DPPH by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Benzofuran derivatives have emerged as promising neuroprotective agents, exhibiting the ability to protect neurons from various insults.[27][28]

Mechanisms of Neuroprotection

The neuroprotective effects of benzofurans are multifaceted and include:

-

Anti-excitotoxic Activity: Some benzofuran-2-carboxamide derivatives have shown potent neuroprotective action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism of neuronal damage in various neurological disorders.[12]

-

Inhibition of β-amyloid Aggregation: Certain benzofuran-based compounds have been found to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[27][28]

-

Antioxidant Effects: The antioxidant properties of benzofuran derivatives also contribute to their neuroprotective effects by mitigating oxidative stress in the brain.[12][28]

-

Collaboration with Growth Factors: Some benzofuran derivatives have been discovered to act in collaboration with insulin-like growth factor 1 (IGF-1) to enhance neuroprotective activity.[29]

Experimental Protocol: Neuroprotection Assay against NMDA-induced Excitotoxicity

This protocol describes a method to evaluate the neuroprotective effects of benzofuran derivatives against NMDA-induced excitotoxicity in primary cortical neuronal cultures.

-

Primary Neuronal Culture: Prepare primary cortical neuronal cultures from embryonic rats and plate them in culture dishes.

-

Compound Treatment: After a period of in vitro maturation, treat the neuronal cultures with various concentrations of the benzofuran derivative for a specified duration.

-

NMDA Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA.

-

Assessment of Cell Viability: After the NMDA exposure, assess neuronal viability using methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and ethidium homodimer-1).

-

Data Analysis: Quantify the percentage of viable neurons in each treatment group and compare it to the control groups (untreated and NMDA-treated only) to determine the neuroprotective efficacy of the benzofuran derivative.

Conclusion and Future Perspectives

The diverse and potent biological activities of benzofuran derivatives firmly establish this scaffold as a cornerstone in the field of medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents. The ability to readily synthesize a vast array of derivatives allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should continue to focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by benzofuran derivatives will be crucial for rational drug design and optimization.

-

In Vivo Efficacy and Safety: While in vitro studies provide valuable initial data, the translation of these findings into in vivo models is essential to evaluate the efficacy, pharmacokinetics, and safety profiles of promising candidates.

-

Development of Hybrid Molecules: The synthesis of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties presents a promising strategy for developing multi-target drugs with enhanced efficacy and reduced side effects.[8]

-

Exploration of Novel Biological Activities: The full therapeutic potential of the benzofuran scaffold may not yet be fully realized. Continued screening of diverse benzofuran libraries against a wide range of biological targets could uncover novel and unexpected therapeutic applications.

References

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]

-

Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). Expert Opinion on Drug Discovery. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Organic & Medicinal Chemistry International Journal. [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Archives of Pharmacal Research. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). PubMed Central. [Link]

-

New benzofuran derivatives as an antioxidant agent. (n.d.). ijrpsonline.com. [Link]

-

Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). MDPI. [Link]

-

A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. (2017). PubMed. [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers in Chemistry. [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

-

Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). University of Yaounde I. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Springer. [Link]

-

Bioactive Benzofuran derivatives: A review. (2015). PubMed. [Link]

-

Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. (2016). PubMed. [Link]

-

Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (n.d.). Bentham Science. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PubMed Central. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. [Link]

-

Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. (n.d.). ScienceDirect. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate. [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). ijcrt.org. [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PubMed Central. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]